molecular formula C15H18ClNO4 B13493210 (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13493210
M. Wt: 311.76 g/mol
InChI Key: QAIAVGVYDGMSTL-LBPRGKRZSA-N
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Description

(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a carboxylic acid functional group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the Boc protecting group and the chlorine atom. The final step involves the formation of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of tetrahydroisoquinoline derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group. This amine can then interact with enzymes or receptors, modulating their activity. The chlorine atom and carboxylic acid group also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    (3S)-2-[(tert-butoxy)carbonyl]-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and binding properties.

    (3S)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Has a methyl group instead of chlorine, altering its steric and electronic properties.

Uniqueness: The presence of the chlorine atom in (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique compared to its analogs. This chlorine atom can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications.

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

(3S)-5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-9-5-4-6-11(16)10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

QAIAVGVYDGMSTL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C(=CC=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C(=CC=C2)Cl

Origin of Product

United States

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